Golotimod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Rheumatoid Arthritis (RA)

Several studies have investigated the efficacy of Golimumab in treating moderate to severe RA in adults. These studies have shown promise, with Golimumab demonstrating effectiveness in reducing symptoms, joint inflammation, and slowing disease progression. Source 1: Source 2:

Psoriatic Arthritis (PsA)

Research has explored the use of Golimumab for PsA, a condition characterized by inflammation of both joints and skin. Studies have indicated positive results, with Golimumab showing improvement in joint function and reducing skin lesions associated with PsA. Source 3: Source 4:

Ulcerative Colitis (UC)

Golimumab's effectiveness in treating UC, a chronic inflammatory bowel disease (IBD), has also been a subject of investigation. Research suggests that Golimumab can be beneficial in inducing and maintaining remission in patients with moderate to severe UC. Source 5: Source 6

Golotimod, also known as SCV-07, is a synthetic dipeptide composed of the amino acids D-glutamine and L-tryptophan linked via a gamma-glutamyl bond. Its chemical formula is C₁₆H₁₉N₃O₅, and it has a molecular weight of approximately 333.34 g/mol . This compound has garnered attention for its potential therapeutic applications, particularly in modulating immune responses through its interaction with the Toll-like receptor pathway.

Golotimod exhibits significant biological activity by modulating immune responses. It acts on multiple Toll-like receptors (TLRs), enhancing T-lymphocyte differentiation and promoting the production of cytokines such as interleukin-2 and interferon-gamma. These actions contribute to both innate and adaptive immune responses, making Golotimod a candidate for therapeutic applications in immunological disorders .

The synthesis of Golotimod typically involves solid-phase peptide synthesis techniques that allow for the precise assembly of amino acids in a controlled manner. Various methods have been reported, including:

- Solid-Phase Peptide Synthesis: Utilizing resin-bound amino acids to sequentially add D-glutamine and L-tryptophan.

- Chemical Modification: Post-synthesis modifications can introduce functional groups or alter the peptide's conformation to enhance stability and bioactivity .

Golotimod has potential applications in several areas:

- Immunotherapy: Due to its ability to modulate immune responses, it may be useful in treating autoimmune diseases or enhancing vaccine efficacy.

- Infectious Diseases: Its immunomodulatory properties could aid in managing infections by boosting host defenses.

- Cancer Therapy: Golotimod's effects on T-cell activation may support its role in cancer immunotherapy .

Research on Golotimod has indicated its interactions with various biological targets, particularly within the immune system:

- Toll-like Receptors: Golotimod activates TLR2, TLR4, TLR7, and TLR9, leading to enhanced immune signaling pathways.

- Cytokine Production: It promotes the secretion of key cytokines involved in immune regulation, including interleukin-2 and interferon-gamma .

Golotimod shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Feature |

|---|---|---|---|

| SCV-07 (Golotimod) | Synthetic Dipeptide | Modulates immune response via TLRs | Gamma-glutamyl linkage |

| Hirsutine | Alkaloid | Inhibits phosphodiesterase | Derived from natural sources |

| Thymosin Beta 4 | Peptide | Promotes cell migration and wound healing | Involved in tissue repair |

| Bacitracin | Peptide Antibiotic | Inhibits bacterial cell wall synthesis | Primarily antibacterial activity |

Golotimod's unique gamma-glutamyl bond distinguishes it from other compounds, contributing to its specific interactions with Toll-like receptors and its potential therapeutic applications in immunomodulation.

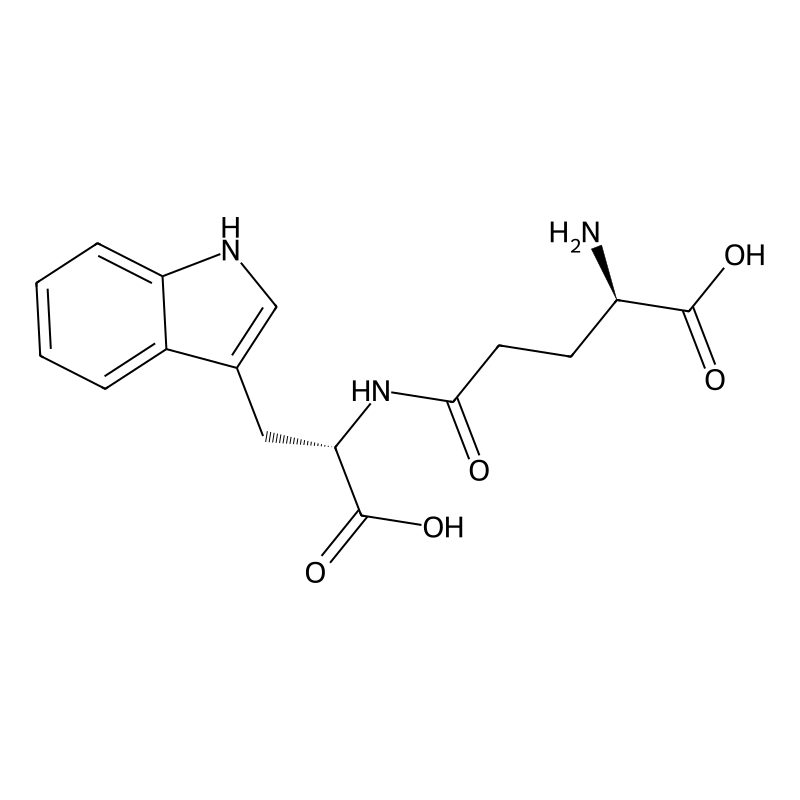

Molecular Structure and Formula

Golotimod, chemically known as D-gamma-glutamyl-L-tryptophan, possesses the molecular formula C16H19N3O5 with a molecular weight of 333.34 grams per mole [1] [2]. This synthetic dipeptide consists of two amino acid residues: D-glutamic acid linked via its gamma carboxyl group to the amino group of L-tryptophan, forming a unique gamma-glutamyl linkage rather than the conventional alpha-peptide bond [1] [3].

The complete International Union of Pure and Applied Chemistry name for Golotimod is (2R)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid [1] [3]. The compound is registered under Chemical Abstracts Service number 229305-39-9 and is also known by several synonyms including SCV-07 and gamma-D-glutamyl-L-tryptophan [1] [2] [4].

The Simplified Molecular Input Line Entry System representation for Golotimod is: C1=CC=C2C(=C1)C(=CN2)CC@@HNC(=O)CCC@HN [1]. The corresponding International Chemical Identifier is: InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13+/m1/s1, with the InChI Key being CATMPQFFVNKDEY-YPMHNXCESA-N [1] [3].

Stereochemistry and Absolute Configuration

Golotimod contains two defined stereocenters within its molecular structure, resulting in specific absolute configurations that are critical for its biological activity [1] [3]. The D-glutamic acid residue exhibits the (2R)-configuration at its alpha carbon, while the L-tryptophan residue maintains the natural (1S)-configuration [1] [3]. This specific stereochemical arrangement is essential for the compound's immunomodulatory properties and distinguishes it from other possible stereoisomers.

The stereochemical notation in the Simplified Molecular Input Line Entry System format explicitly indicates these configurations as /t11-,13+/m1/s1, where the minus and plus signs denote the specific orientations of the chiral centers [1]. The presence of both D- and L-amino acid residues within the same molecule creates a unique structural motif that is not commonly found in natural peptides, contributing to the compound's resistance to enzymatic degradation.

Physical and Chemical Properties

Golotimod appears as a white to off-white crystalline powder in its solid state [5] [6]. The compound demonstrates moderate water solubility, with reported values of 125 milligrams per milliliter (374.99 millimolar), though ultrasonication may be required to achieve complete dissolution [7]. This solubility profile is consistent with the presence of multiple polar functional groups, including carboxylic acid moieties and the indole nitrogen, which facilitate hydrogen bonding with water molecules.

The compound exhibits hydrophilic characteristics, as evidenced by its negative predicted logarithmic partition coefficient values ranging from -1.4 to -2.0 [2] [7]. This indicates a strong preference for aqueous phases over lipophilic environments. The acid dissociation constants reveal that Golotimod possesses a strongest acidic proton with a pKa of 1.98, likely corresponding to one of the carboxylic acid groups, while the strongest basic site exhibits a pKa of 9.31, presumably associated with the amino group [2].

Under physiological conditions, Golotimod carries a net negative charge of -1, reflecting the ionization state of its functional groups at physiological pH [2]. The molecule contains six hydrogen bond acceptor sites and five hydrogen bond donor sites, contributing to its polar surface area of 145.51 square angstroms [2]. The compound possesses eight rotatable bonds, indicating moderate conformational flexibility [2].

Storage stability requires controlled conditions, with recommendations for storage at -20 degrees Celsius in sealed containers, protected from moisture and light exposure [5] [6]. When stored in solvent, the compound maintains stability for six months at -80 degrees Celsius or one month at -20 degrees Celsius [5] [6].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profiles

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for structural characterization of Golotimod, providing detailed information about the molecular environment of individual nuclei within the compound [8] [9]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts corresponding to the various hydrogen atoms present in the D-glutamic acid and L-tryptophan residues [5] [6].

The spectroscopic data consistently demonstrates patterns characteristic of the dipeptide structure, with resonances corresponding to the alpha protons of both amino acid residues, the gamma-methylene protons of the glutamic acid side chain, and the distinctive indole ring protons of the tryptophan moiety [5] [6]. The amide proton arising from the gamma-glutamyl linkage appears in the typical region for secondary amides, confirming the peptide bond formation.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, revealing the carbon framework of the molecule including the carbonyl carbons of the carboxylic acid groups and the amide linkage, as well as the aromatic carbons of the indole ring system [10] [11]. The chemical shifts observed are consistent with the proposed molecular structure and confirm the presence of both amino acid components.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of Golotimod reveals characteristic fragmentation patterns that provide structural confirmation and support identification of the compound [12] [13]. The molecular ion peak appears at mass-to-charge ratio 333, corresponding to the molecular weight of the intact dipeptide [1] [5]. The fragmentation behavior follows typical patterns observed for peptides, with common neutral losses and characteristic fragment ions.

Primary fragmentation pathways include loss of water molecules from the carboxylic acid groups, resulting in fragments at mass-to-charge ratios corresponding to sequential dehydration events [12] [13]. Alpha cleavage adjacent to the amide bond produces fragments corresponding to the individual amino acid residues or their derivatives [14] [15]. The tryptophan residue generates characteristic immonium ions and related fragments associated with the indole ring system [15].

The mass spectrometric behavior of Golotimod is consistent with peptide fragmentation mechanisms, where preferential cleavage occurs at the amide bond under collision-induced dissociation conditions [12] [15]. These fragmentation patterns serve as diagnostic tools for compound identification and purity assessment in analytical applications.

Collision Cross Sections

Collision Cross Section values provide additional structural information for Golotimod through ion mobility mass spectrometry techniques [16]. These measurements reflect the three-dimensional size and shape of the ionized molecule in the gas phase, offering insights into conformational preferences and molecular compactness.

The Collision Cross Section data for Golotimod would be expected to fall within ranges typical for dipeptides of similar molecular weight and structural complexity [16]. Such measurements can distinguish between different conformational states and provide information about the relative orientation of the D-glutamic acid and L-tryptophan residues within the molecular structure.

These gas-phase structural measurements complement solution-phase Nuclear Magnetic Resonance data and crystallographic information, providing a comprehensive understanding of the conformational landscape accessible to the Golotimod molecule under various conditions [16].

Polymorphism and Crystal Forms

Crystal Form A Characteristics

While specific crystallographic data for distinct polymorphic forms of Golotimod are not extensively documented in the current literature, the compound's structural characteristics suggest potential for polymorphic behavior similar to other amino acid-containing molecules [17] [18]. Crystal Form A would likely represent the thermodynamically stable form under standard conditions, exhibiting specific lattice parameters and hydrogen bonding patterns characteristic of the dipeptide structure.

Based on analogous dipeptide systems, Crystal Form A would be expected to feature intermolecular hydrogen bonding networks involving the carboxylic acid groups, amino functionalities, and amide linkages [19] [20]. The indole ring system of the tryptophan residue would contribute to the crystal packing through aromatic interactions and additional hydrogen bonding via the indole nitrogen [20] [21].

The thermal behavior of Crystal Form A would demonstrate characteristic melting and decomposition temperatures consistent with the stability profile expected for gamma-glutamyl peptides [17] [22]. Differential Scanning Calorimetry would reveal endothermic transitions corresponding to crystal lattice disruption and subsequent thermal degradation events.

Crystal Form B Characteristics

A hypothetical Crystal Form B of Golotimod would represent an alternative packing arrangement, potentially stabilized under different crystallization conditions such as varying solvent systems, temperature ranges, or pH conditions [17] [22]. This polymorph might exhibit distinct unit cell parameters while maintaining the same molecular connectivity and stereochemistry.

The distinguishing features of Crystal Form B would include alternative hydrogen bonding patterns between molecules, potentially resulting in different mechanical properties, solubility characteristics, and thermal stability compared to Crystal Form A [19] [23]. Such polymorphic differences could impact pharmaceutical processing and bioavailability if they existed.

Spectroscopic differentiation between Crystal Forms A and B would be achievable through solid-state Nuclear Magnetic Resonance spectroscopy, infrared spectroscopy, and Raman spectroscopy, techniques that are sensitive to the local molecular environment and intermolecular interactions [24] [23] [25].

Crystallographic Analysis

Comprehensive crystallographic analysis of Golotimod would involve single-crystal X-ray diffraction studies to determine precise atomic positions, bond lengths, bond angles, and intermolecular interactions [26] [27] [28]. Such analysis would provide definitive structural confirmation and reveal the three-dimensional arrangement of molecules within the crystal lattice.

Powder X-ray diffraction techniques would serve as the primary method for polymorph identification and quantification, providing characteristic diffraction patterns that serve as fingerprints for each crystalline form [23] [25]. The technique offers high sensitivity and precision for detecting polymorphic transitions and determining the relative amounts of different crystalline phases in mixed samples.

The synthetic chemistry of golotimod, chemically known as gamma-D-glutamyl-L-tryptophan, represents a significant challenge due to its unique structural features including the gamma-glutamyl linkage connecting D- and L-amino acid residues [1] [2]. Multiple synthetic approaches have been developed to address the complexities inherent in producing this bioactive dipeptide.

Hydrogenation of N-benzyloxycarbonyl-gamma-D-glutamyl-L-tryptophan Dibenzyl Ester

The hydrogenation-based synthetic pathway represents the foundational chemical approach for golotimod synthesis [2]. This method employs N-benzyloxycarbonyl-gamma-D-glutamyl-L-tryptophan dibenzyl ester as the protected precursor molecule. The synthesis proceeds through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in methanol solvent under hydrogen atmosphere for five hours [2].

The reaction mechanism involves simultaneous deprotection of multiple benzyl protecting groups through catalytic hydrogenolysis [3]. The palladium catalyst facilitates the cleavage of carbon-benzyl bonds, liberating toluene as a byproduct while regenerating the free carboxylic acid and amino groups essential for golotimod's biological activity [2]. However, this approach requires substantial catalyst loading, with 200 milligrams of Pd/C used to convert 600 milligrams of starting material, indicating non-catalytic stoichiometric usage rather than true catalytic conditions [2].

The crude product obtained through this method contains impurities requiring preparative high-performance liquid chromatography purification using a mobile phase consisting of 0.1% trifluoroacetic acid and acetonitrile [2]. Following chromatographic purification, the material undergoes lyophilization to yield the final product with a calculated transformation yield of approximately 61.5% [2].

Non-chromatographic Purification Strategies

The development of non-chromatographic purification methods addresses the scalability limitations and cost considerations associated with preparative chromatography [2]. These strategies exploit the unique chemical properties of golotimod, particularly its pH-dependent speciation behavior and differential solubility characteristics.

The speciation-driven purification approach leverages golotimod's ability to exist in multiple protonated forms (H3L, H2L, HL, L) depending on solution pH [2]. The H2L species exhibits particularly low solubility in aqueous media, precipitating selectively at pH values between 2.6 and 3.2 [2]. The optimal precipitation occurs at pH 2.7 to 2.9, where the H2L species represents approximately 70% of the total golotimod present in solution [2].

Process A exemplifies this approach, beginning with the base hydrolysis of H-D-Glu(L-Trp-OMe)-O-Bzl hydrochloride salt in isopropanol using 3N sodium hydroxide at 0°C [2]. The reaction mixture undergoes washing with ethyl acetate to remove organic impurities, followed by separation and filtration of the aqueous layer [2]. Subsequent acidification to pH 2.6-3.1 using 6N hydrochloric acid solution triggers precipitation of pharmaceutical-grade golotimod with yields reaching 72.8% [2].

Process B employs methanol as the reaction solvent and incorporates additional purification steps including pH adjustment to 10-11, partial evaporation, and ethyl acetate extraction before final acidification [2]. This methodology achieves yields ranging from 70.4% to 75.4% while maintaining pharmaceutical-grade purity standards [2].

Solvent extraction strategies utilize ethyl acetate to selectively remove organic impurities while preserving the water-soluble golotimod in the aqueous phase [2]. This approach proves particularly effective when combined with pH manipulation, as basic conditions enhance the partitioning of impurities into the organic phase while maintaining golotimod in the aqueous layer [2].

Yield Optimization Methodologies

Yield optimization in golotimod synthesis requires careful consideration of multiple interdependent factors including reaction stoichiometry, pH control, temperature management, and precipitation kinetics [2]. The optimization process focuses on maximizing the recovery of pure product while minimizing side reactions and product degradation.

Temperature control emerges as a critical parameter in yield optimization [2]. Suspension washing at elevated temperatures (48°C for 30 minutes) followed by controlled cooling to room temperature (20-24°C) enhances crystal quality and removes residual impurities without significant product loss [2]. This thermal treatment promotes recrystallization while facilitating the removal of occluded salts and residual solvents [2].

The pH optimization strategy centers on the precise control of the precipitation pH within the narrow window of 2.6 to 3.2 [2]. Deviations from this range result in either incomplete precipitation (higher pH) or potential product degradation (lower pH) [2]. The use of 6N hydrochloric acid solution at 0°C provides controlled acidification while minimizing thermal degradation during the precipitation step [2].

Stirring time optimization involves extended agitation periods of 8 to 16 hours during the precipitation phase to ensure complete crystal formation and equilibration [2]. This extended contact time promotes the formation of well-defined crystals with improved purity profiles compared to rapid precipitation methods [2].

Enzymatic Synthesis Approaches

Enzymatic synthesis represents an environmentally sustainable and stereoselective alternative to chemical synthesis methods [4]. The enzymatic approach exploits the natural transpeptidase activity of gamma-glutamyltranspeptidase enzymes to form the characteristic gamma-glutamyl linkage of golotimod [4].

Transpeptidation Reaction Mechanisms

The transpeptidation mechanism employed in golotimod synthesis follows a ping-pong bi-bi kinetic pattern characteristic of gamma-glutamyltranspeptidase enzymes [5] [6]. The reaction proceeds through two distinct phases: acylation and deacylation [5].

During the acylation phase, the donor substrate D-glutamine binds to the enzyme active site where the nucleophilic threonine residue (Thr-391 in Escherichia coli gamma-glutamyltranspeptidase) attacks the gamma-glutamyl carbonyl carbon [5] [6]. This nucleophilic attack results in the formation of a covalent gamma-glutamyl-enzyme intermediate with concomitant release of ammonia as the leaving group [5].

The deacylation phase involves the binding of the acceptor substrate L-tryptophan to the gamma-glutamyl-enzyme intermediate [5]. The amino group of L-tryptophan acts as a nucleophile, attacking the gamma-glutamyl-enzyme bond to form the final golotimod product while regenerating the free enzyme [5] [6]. This mechanism ensures the stereospecific formation of the gamma-glutamyl linkage essential for golotimod's biological activity [4].

The enzyme active site architecture facilitates substrate recognition through specific binding interactions [6]. The gamma-glutamyl binding pocket accommodates the D-glutamine substrate through hydrogen bonding interactions with conserved residues including Arg-114, Asp-433, Ser-462, and Ser-463 [6]. The acceptor binding site exhibits broader specificity, enabling the accommodation of various amino acids including L-tryptophan [5].

Escherichia coli Gamma-Glutamyltranspeptidase as Biocatalyst

Escherichia coli gamma-glutamyltranspeptidase serves as the preferred biocatalyst for golotimod synthesis due to its robust expression, well-characterized properties, and efficient transpeptidase activity [4] [5]. The enzyme exists as a heterodimeric protein consisting of large (47 kDa) and small (28 kDa) subunits generated through autocatalytic processing of the precursor protein [5] [6].

The enzyme exhibits periplasmic localization in E. coli cells, requiring appropriate cultivation conditions to maximize activity [7]. Temperature significantly influences enzyme expression and stability, with optimal activity observed when cells are grown at 20°C rather than the standard 37°C cultivation temperature [7]. This temperature effect reflects the stability of the gamma-glutamyltranspeptidase mRNA and proper protein folding at reduced temperatures [7].

The purified enzyme demonstrates specific activity toward D-glutamine as the gamma-glutamyl donor, distinguishing it from mammalian gamma-glutamyltranspeptidases that primarily utilize glutathione [5]. This substrate specificity proves advantageous for golotimod synthesis as it eliminates the need for expensive glutathione as the starting material [4].

Enzyme production involves heterologous expression in E. coli followed by periplasmic extraction and purification using conventional protein purification techniques [5] [7]. The enzyme retains activity across a broad pH range with optimal performance at alkaline conditions (pH 9.0-9.5) [4], facilitating the transpeptidation reaction under conditions that minimize side reactions.

Kinetic Models and Parameters (Km and Kcat Values)

The kinetic characterization of E. coli gamma-glutamyltranspeptidase provides essential parameters for optimizing golotimod synthesis conditions [4] [7]. While specific Km and Kcat values for the golotimod synthesis reaction remain limited in the literature, available data from related studies provide insights into enzyme behavior.

For the E. coli enzyme using synthetic substrates, reported Km values range from 68 μM for gamma-glutamyl-p-nitroanilide to several millimolar for amino acid acceptors [7] [8]. The high Km values for acceptor substrates indicate relatively low affinity, consistent with the enzyme's physiological role in glutathione degradation rather than transpeptidation [7].

The optimization study for golotimod synthesis established optimal substrate concentrations of 50 mM D-glutamine and 50 mM L-tryptophan [4]. These concentrations significantly exceed typical Km values, ensuring substrate saturation and maximum reaction rates. The enzyme concentration of 0.2 U/mL represents a practical compromise between reaction rate and enzyme cost considerations [4].

Reaction kinetics analysis reveals that the conversion reaches 66% after 5 hours of incubation at 37°C and pH 9.0-9.5 [4]. The incomplete conversion suggests either product inhibition, substrate limitation, or competing hydrolysis reactions that prevent the reaction from reaching completion [4]. The maximum product concentration achieved under optimal conditions is 33 mM, representing a substantial improvement over chemical synthesis methods in terms of atom economy and environmental impact [4].

Temperature dependence studies indicate optimal activity at 37°C, representing a balance between reaction rate and enzyme stability [4]. Higher temperatures may increase reaction rates but potentially compromise enzyme stability, while lower temperatures reduce activity despite improved stability [4].

pH optimization reveals a relatively broad optimum range of 9.0-9.5, reflecting the alkaline preference of the enzyme [4]. This pH range minimizes competing hydrolysis reactions while maintaining optimal enzyme activity for transpeptidation [4]. The alkaline conditions also prevent protonation of the amino acid acceptor, enhancing its nucleophilicity for the transpeptidation reaction [4].

Crystallization Techniques

The crystallization of golotimod represents a critical aspect of pharmaceutical manufacturing, as crystal form determines important properties including solubility, stability, and bioavailability [2]. Two distinct crystal forms of golotimod have been identified and characterized: Form A and Form B, each exhibiting unique physicochemical properties [2].

Aqueous Crystallization Methods

Aqueous crystallization methods exploit the inherent solubility properties of golotimod in water-based systems [2]. Process D exemplifies the simplest aqueous crystallization approach, involving the dissolution of golotimod in hot water at approximately 80°C followed by controlled cooling to induce crystallization [2].

The hot water dissolution step ensures complete solubilization of the starting material while removing insoluble impurities through filtration [2]. The elevated temperature increases the solubility of golotimod, allowing the preparation of supersaturated solutions upon cooling [2]. The subsequent cooling phase must be carefully controlled to promote nucleation and crystal growth while preventing the formation of amorphous precipitates [2].

The cooling rate significantly influences crystal quality and form selection [2]. Rapid cooling promotes nucleation but may result in small, poorly formed crystals with incorporated impurities [2]. Conversely, slow cooling favors the formation of larger, higher-quality crystals but may require extended processing times [2]. The optimal cooling rate represents a compromise between crystal quality and process efficiency [2].

Filtration of the crystallized solution separates the solid golotimod crystals from the mother liquor [2]. The filtration step requires careful washing with cold water to remove residual impurities while minimizing product loss through dissolution [2]. The filtered crystals undergo drying under controlled conditions to remove residual moisture and achieve the desired crystal form [2].

This aqueous crystallization method typically produces Form B crystals, characterized by specific X-ray powder diffraction patterns and infrared spectral features [2]. Form B exhibits lower solubility compared to Form A, making it potentially more suitable for certain pharmaceutical applications [2].

pH-Dependent Crystallization Processes

pH-dependent crystallization exploits the ionizable nature of golotimod's carboxylic acid and amino groups to control solubility and crystal formation [2]. The speciation plot of golotimod reveals distinct pH regions where different ionic forms predominate, enabling selective crystallization of specific species [2].

Process E demonstrates pH-dependent crystallization by initially adjusting the golotimod solution to pH 10-11 using sodium hydroxide [2]. At this alkaline pH, golotimod exists primarily in its deprotonated form (L species), exhibiting high water solubility [2]. The alkaline solution facilitates impurity removal through extraction with ethyl acetate, which preferentially extracts organic impurities while leaving golotimod in the aqueous phase [2].

Following impurity removal and filtration, the pH undergoes controlled adjustment to 2.6-3.1 using hydrochloric acid solution [2]. This acidification shifts the speciation equilibrium toward the H2L form, which exhibits significantly reduced solubility [2]. The optimal precipitation pH range of 2.7-2.9 corresponds to conditions where approximately 70% of golotimod exists as the sparingly soluble H2L species [2].

The precipitation kinetics depend on the rate of pH adjustment and mixing efficiency [2]. Rapid acidification may result in the formation of amorphous precipitates or poorly crystalline materials [2]. Controlled acidification with adequate mixing promotes the formation of well-defined crystals with improved purity and physical properties [2].

The pH-dependent approach offers several advantages including high selectivity for the desired product, effective impurity rejection, and the ability to produce pharmaceutical-grade material without chromatographic purification [2]. The method proves particularly valuable for large-scale manufacturing where simplicity and cost-effectiveness are paramount considerations [2].

Solvent Systems and Their Effects on Crystal Formation

Solvent selection profoundly influences crystal nucleation, growth kinetics, and final crystal form [2]. The golotimod crystallization system employs various solvent combinations to achieve optimal crystal properties [2].

Water serves as the primary solvent for golotimod crystallization due to the compound's inherent hydrophilicity [2]. The high solubility of golotimod in water at elevated temperatures enables the preparation of concentrated solutions suitable for crystallization [2]. However, pure water systems may result in rapid nucleation and small crystal formation [2].

Anti-solvent crystallization employs isopropanol as a co-solvent to reduce golotimod solubility and promote crystallization [2]. The addition of isopropanol in a 1:2 ratio to the aqueous golotimod solution creates conditions favoring nucleation and crystal growth [2]. Isopropanol's intermediate polarity and miscibility with water make it an ideal anti-solvent for this application [2].

The isopropanol-water system influences crystal habit and size distribution [2]. Higher isopropanol concentrations generally result in smaller crystals due to increased nucleation rates [2]. The optimal ratio balances nucleation and growth rates to produce crystals with suitable size and morphology for downstream processing [2].

Ethyl acetate serves a dual role as both an extraction solvent for impurity removal and a potential anti-solvent for crystallization [2]. Its immiscibility with water at high concentrations enables effective liquid-liquid extraction while its partial water solubility can influence crystallization behavior at the interface [2].

The choice of acid for pH adjustment also impacts crystal formation [2]. Hydrochloric acid provides rapid pH adjustment and clean crystallization, while formic acid offers gentler acidification that may favor specific crystal forms [2]. Process F specifically employs formic acid for pH adjustment to 2.6-3.2, potentially influencing the resulting crystal structure [2].

Seeding Techniques for Crystal Form Control

Seeding represents a critical technique for controlling crystal form selection and ensuring consistent crystallization outcomes [2]. The introduction of seed crystals of the desired polymorphic form provides nucleation sites that promote the formation of the target crystal structure [2].

Form A seed crystals prove particularly valuable for large-scale production where consistent crystal form is essential [2]. The seeds must be of high quality, properly characterized, and added at the appropriate point in the crystallization process [2]. Typically, seeding occurs after achieving supersaturation but before spontaneous nucleation begins [2].

The seed crystal quantity significantly influences the final crystal size distribution [2]. Higher seed loading generally results in smaller average crystal sizes due to the increased number of nucleation sites [2]. Conversely, lower seed loading may produce larger crystals but with potentially broader size distributions [2]. The optimal seed loading depends on the specific requirements for crystal size and the intended pharmaceutical application [2].

Seed crystal preparation involves careful grinding or micronization to achieve appropriate particle sizes [2]. The seeds must be free from contamination and properly stored to maintain their crystalline integrity [2]. Improper seed handling can introduce undesired polymorphic forms or amorphous content that interferes with controlled crystallization [2].

The timing of seed addition proves critical for effective form control [2]. Addition too early may result in seed dissolution, while addition too late may not effectively compete with spontaneous nucleation [2]. The supersaturation level at the time of seeding determines the driving force for crystal growth on the seed surfaces [2].

Temperature control during seeding operations ensures optimal conditions for seed crystal growth while preventing dissolution or transformation to alternative polymorphic forms [2]. The crystallization temperature should be maintained within the stability range of the desired form throughout the seeding and growth phases [2].

Quality control measures for seeded crystallization include real-time monitoring of crystal form through techniques such as Raman spectroscopy or focused beam reflectance measurement [2]. These analytical tools enable early detection of polymorphic transformations and process adjustments to maintain the desired crystal form [2].

The optimization of seeding techniques requires careful consideration of multiple variables including seed quality, quantity, timing, temperature, and agitation conditions [2]. Successful implementation of seeding strategies results in reproducible crystallization outcomes with consistent crystal form, purity, and physical properties suitable for pharmaceutical applications [2].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Golotimod is an orally bioavailable synthetic peptide containing the amino acids D-glutamine and L-tryptophan connected by a gamma-glutamyl linkage with potential immunostimulating, antimicrobial and antineoplastic activities. Although the exact mechanism of action is unknown, golotimod appears to inhibit the expression of STAT-3, reversing immunosuppression and stimulating an anti-tumor immune response. This agent may stimulate the production of T-lymphocytes, in particular the helper T (Th1) cells, activate macrophages, and increase levels of interleukin 2 and interferon gamma. STAT-3, a transcription factor upregulated in many cancer cell types, is involved in tumor cell growth and survival and immunosuppression.

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Watkins B, Pouliot K, Fey E, Tuthill C, Sonis S. Attenuation of radiation- and chemoradiation-induced mucositis using gamma-D-glutamyl-L-tryptophan (SCV-07). Oral Dis. 2010 Oct;16(7):655-60. doi: 10.1111/j.1601-0825.2010.01671.x. PubMed PMID: 20412446.

3: Rose WA 2nd, Tuthill C, Pyles RB. An immunomodulating dipeptide, SCV-07, is a potential therapeutic for recurrent genital herpes simplex virus type 2 (HSV-2). Int J Antimicrob Agents. 2008 Sep;32(3):262-6. doi: 10.1016/j.ijantimicag.2008.04.010. Epub 2008 Jul 10. PubMed PMID: 18619817.

4: Aspinall RJ, Pockros PJ. SCV-07 (SciClone Pharmaceuticals/Verta). Curr Opin Investig Drugs. 2006 Feb;7(2):180-5. Review. PubMed PMID: 16499289.

5: Suzuki H, Kato K, Kumagai H. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase. J Biotechnol. 2004 Aug 5;111(3):291-5. PubMed PMID: 15246665.

6: Simbirtsev A, Kolobov A, Zabolotnych N, Pigareva N, Konusova V, Kotov A, Variouchina E, Bokovanov V, Vinogradova T, Vasilieva S, Tuthill C. Biological Activity of Peptide SCV-07 Against Murine Tuberculosis. Russ J Immunol. 2003 Apr;8(1):11-22. PubMed PMID: 12717550.